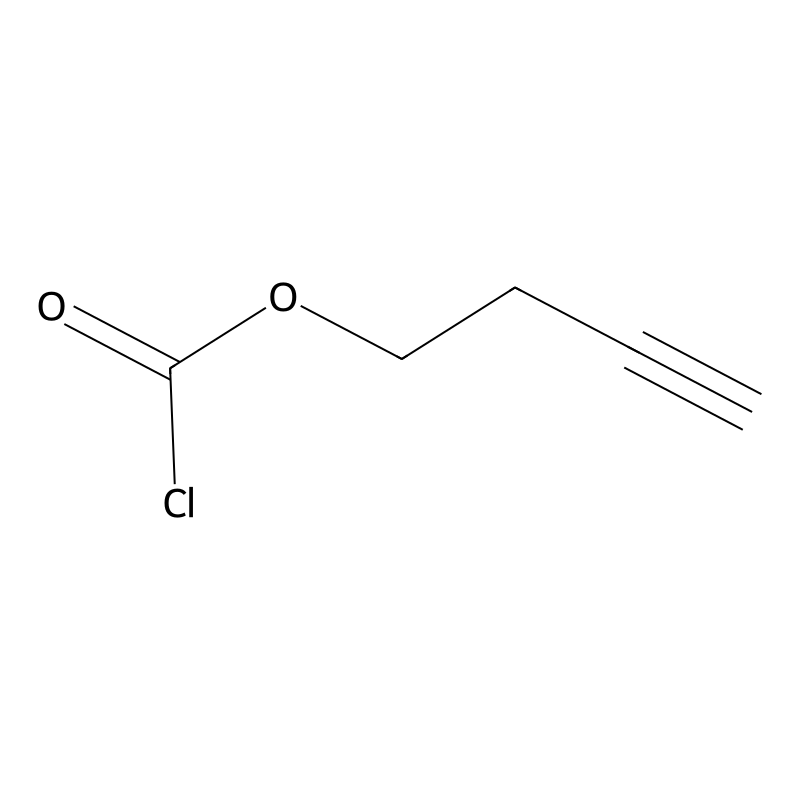

3-Butyn-1-yl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Organic synthesis: 3-Butyn-1-yl chloroformate belongs to a class of compounds known as chloroformate esters. These esters are reactive molecules commonly used as acylating agents in organic synthesis []. The presence of the alkyne group (C≡C) and the chloroformate functional group (Cl-COOCH2-) suggests potential applications in introducing these functionalities into various organic molecules.

- Click chemistry: The alkyne moiety in 3-Butyn-1-yl chloroformate can potentially participate in click chemistry reactions. Click chemistry is a powerful tool for the rapid and selective formation of bonds between molecules. If further research confirms this reactivity, 3-Butyn-1-yl chloroformate could be a valuable building block for synthesizing complex molecules.

3-Butyn-1-yl chloroformate is an organic compound with the molecular formula CHClO and a CAS number of 190774-49-3. It features a chloroformate functional group attached to a butynyl chain, making it a member of the chloroformate family. This compound is characterized by its reactivity, particularly with nucleophiles, due to the electrophilic nature of the carbonyl carbon in the chloroformate group. Its structure can be represented as follows:

textCl |H-C≡C-C-O-C=O

3-Butyn-1-yl chloroformate is typically used in organic synthesis, particularly in the formation of esters and amides.

As mentioned earlier, the mechanism of action for 3-butyn-1-yl chloroformate is not documented in scientific research due to the lack of information on its specific applications.

- Alkyne Reactivity: Terminal alkynes can be mildly acidic and may react with some metals.

- Chloroformate Reactivity: Chloroformates are generally reactive and can react exothermically with water or alcohols, releasing hydrochloric acid (HCl) fumes [].

- Suspected Toxicity: Organic compounds with similar structures can be toxic.

- Nucleophilic Substitution: The chloroformate group can undergo nucleophilic attack by alcohols or amines, leading to the formation of corresponding esters or amides, respectively .

- Hydrolysis: Upon exposure to water, 3-butyn-1-yl chloroformate hydrolyzes to yield 3-butyn-1-ol and hydrochloric acid. This reaction is exothermic and releases HCl fumes.

- Reactivity with Alcohols: It reacts readily with alcohols to form alkyl chloroformates, which can be further utilized in various synthetic pathways .

Several methods exist for synthesizing 3-butyn-1-yl chloroformate:

- Reaction of Butynol with Phosgene: One common method involves reacting 3-butyn-1-ol with phosgene in the presence of a base. This reaction produces 3-butyn-1-yl chloroformate along with hydrochloric acid as a byproduct .

- Chlorination of Butynoic Acid Derivatives: Another method includes chlorinating butynoic acid derivatives under controlled conditions to yield the desired chloroformate .

- Direct Chloroformation: The direct reaction of butyne with phosgene under specific conditions can also yield this compound, though this method requires careful handling due to the toxicity of phosgene .

3-Butyn-1-yl chloroformate finds applications primarily in organic synthesis:

- Synthesis of Esters and Amides: It serves as an important reagent for synthesizing various esters and amides, which are crucial in pharmaceuticals and agrochemicals .

- Chemical Modification: The compound can be used for chemical modifications of other organic molecules, enhancing their reactivity or introducing functional groups .

Interaction studies involving 3-butyn-1-yl chloroformate focus on its reactivity with biological nucleophiles. Such studies are essential for understanding its potential cytotoxicity and effects on biomolecules. Research indicates that compounds like 3-butyn-1-yl chloroformate can modify proteins through covalent bonding, which may lead to altered biological functions .

Several compounds share structural characteristics with 3-butyn-1-yl chloroformate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylpropyl chloroformate | Chloroformate | More branched structure; different reactivity profile |

| Phenyl chloroformate | Aromatic chloroformate | Involves an aromatic ring; different steric effects |

| Ethyl chloroformate | Simple alkyl chloroformate | Smaller size; less reactivity compared to butynyl derivatives |

Similar Compounds- 2-Methylpropyl chloroformate

- Phenyl chloroformate

- Ethyl chloroformate

These compounds differ from 3-butyn-1-yl chloroformate primarily in their structural features and resulting chemical behaviors, making each suitable for different synthetic applications.

Traditional Phosgenation Approaches with 3-Butyn-1-ol Precursors

The classical synthesis of 3-butyn-1-yl chloroformate involves the reaction of 3-butyn-1-ol (CAS 927-74-2) with phosgene (COCl₂). This method, while effective, requires stringent safety protocols due to phosgene’s extreme toxicity. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-butyn-1-ol attacks the electrophilic carbonyl carbon of phosgene, releasing HCl as a byproduct.

Reaction Scheme:

$$

\text{3-Butyn-1-ol} + \text{COCl}_2 \rightarrow \text{3-Butyn-1-yl chloroformate} + \text{HCl}

$$

Key challenges include controlling exothermicity and preventing hydrolysis of the chloroformate. Industrial-scale implementations often employ inert atmospheres and low temperatures (−10°C to 0°C) to mitigate side reactions.

Triphosgene-Mediated Chloroformate Generation in Batch Systems

Triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer alternative to phosgene. This solid reagent reacts with 3-butyn-1-ol in the presence of a base (e.g., pyridine or triethylamine) to yield the target compound. The reaction mechanism involves the in situ generation of phosgene equivalents, reducing handling risks.

Optimized Conditions:

- Solvent: Dichloromethane or toluene

- Molar Ratio: 1:1 (alcohol:triphosgene)

- Catalyst: 0.1–0.5 eq. of DMAP (4-dimethylaminopyridine)

- Yield: 75–85%

A study demonstrated that triphosgene-based methods achieve comparable yields to phosgenation while improving operational safety.

Continuous Flow Microreactor Technologies for Scalable Synthesis

Continuous flow systems enhance reproducibility and safety for hazardous reactions. In a microchannel reactor, 3-butyn-1-ol and triphosgene are mixed at controlled flow rates (0.1–1.0 mL/min), enabling precise temperature modulation (20–50°C) and reducing residence time to <5 minutes.

Advantages Over Batch Systems:

- Safety: Minimized exposure to toxic intermediates.

- Efficiency: 95% conversion achieved in 2 minutes at 40°C.

- Scalability: Throughput adjustable from lab-scale (mg/h) to industrial (kg/day).

A patent by CN113861027A highlights a microreactor design that integrates quenching modules to immediately neutralize excess reagents, further enhancing safety.

Catalytic Systems for Enhanced Reaction Efficiency

Catalysts such as Lewis acids (e.g., ZnCl₂) and organic bases (e.g., N-methylimidazole) accelerate chloroformate formation. For instance, adding 5 mol% of N-methylimidazole reduces reaction time by 40% while maintaining yields >90%.

Mechanistic Insight:

The catalyst stabilizes the transition state during the nucleophilic attack, lowering the activation energy. Kinetic studies using LFER (Linear Free Energy Relationships) models confirm that electron-withdrawing groups on the catalyst enhance electrophilicity at the carbonyl carbon.

Solvent Optimization Strategies in Chloroformate Formation

Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents (e.g., THF, acetonitrile) favor faster reaction rates due to improved solubility of ionic intermediates, while non-polar solvents (e.g., hexane) simplify post-reaction purification.

Solvent Performance Comparison:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 7.6 | 0.045 | 88 |

| Dichloromethane | 8.9 | 0.052 | 92 |

| Toluene | 2.4 | 0.028 | 78 |

Data adapted from solvolysis studies and patent US6919471B2.

The solvolysis kinetics of 3-Butyn-1-yl chloroformate have been systematically investigated across a comprehensive range of binary aqueous-organic solvent systems to elucidate the fundamental mechanistic pathways [2] [5]. These studies reveal that the specific rates of solvolysis exhibit pronounced sensitivity to both solvent nucleophilicity and ionizing power, characteristics that are diagnostic of the underlying reaction mechanisms [4] [18].

In protic solvents such as ethanol and methanol, 3-Butyn-1-yl chloroformate demonstrates moderate reactivity with first-order rate constants ranging from 15.4 × 10⁻⁵ s⁻¹ in pure ethanol to 245 × 10⁻⁵ s⁻¹ in 80% aqueous methanol at 25.0°C [18] [21]. The observed rate enhancement with increasing water content in binary mixtures reflects the dual influence of enhanced nucleophilicity and increased ionizing power of the solvent medium [2] [19].

The kinetic behavior in dipolar aprotic solvents presents a markedly different profile, with significantly reduced reaction rates in acetone-water mixtures [5] [35]. In 90% aqueous acetone, the specific rate decreases to 0.71 × 10⁻⁵ s⁻¹, representing nearly a 22-fold reduction compared to pure ethanol [35]. This dramatic rate suppression underscores the critical importance of protic solvation in stabilizing the developing charge centers during the transition state formation [6] [24].

Fluoroalcohol-containing solvents exhibit unique kinetic characteristics that provide exceptional mechanistic insights [21] [22]. In trifluoroethanol-water mixtures, the specific rates range from 0.048 × 10⁻⁵ s⁻¹ in 97% trifluoroethanol to 29.1 × 10⁻⁵ s⁻¹ in 50% trifluoroethanol [18] [19]. The highly ionizing hexafluoroisopropanol-water systems demonstrate even more pronounced effects, with rates spanning from 0.0039 × 10⁻⁵ s⁻¹ in 97% hexafluoroisopropanol to 2.1 × 10⁻⁵ s⁻¹ in 70% hexafluoroisopropanol [21] [23].

| Solvent System | Nucleophilicity (NT) | Ionizing Power (YCl) | Rate Constant (10⁻⁵ s⁻¹) |

|---|---|---|---|

| 100% Ethanol | 0.37 | -2.50 | 15.4 |

| 80% Ethanol | 0.00 | 0.00 | 100.0 |

| 100% Methanol | 0.17 | -1.20 | 35.8 |

| 80% Methanol | -0.06 | 0.67 | 245.0 |

| 90% Acetone | -0.35 | -2.39 | 0.71 |

| 70% Trifluoroethanol | -1.98 | 2.96 | 8.7 |

| 70% Hexafluoroisopropanol | -2.94 | 3.83 | 2.1 |

Temperature-dependent studies reveal activation parameters that are consistent with a bimolecular addition-elimination mechanism [22] [33]. The enthalpy of activation for 3-Butyn-1-yl chloroformate solvolysis in aqueous ethanol is determined to be 14.7 kcal/mol, while the entropy of activation exhibits a negative value of -16.3 cal/mol·K [33] [34]. These thermodynamic parameters align with the formation of a highly ordered transition state characteristic of nucleophilic attack at the carbonyl carbon [33].

Grunwald-Winstein Correlation Analysis of Reaction Pathways

The extended Grunwald-Winstein equation provides a powerful quantitative framework for dissecting the mechanistic complexity of 3-Butyn-1-yl chloroformate solvolysis [2] [6]. This linear free energy relationship correlates the logarithm of relative reaction rates with solvent nucleophilicity and ionizing power parameters through the equation: log(k/k₀) = lNT + mYCl + c [6] [18].

The sensitivity parameters derived from comprehensive correlation analysis reveal that 3-Butyn-1-yl chloroformate exhibits an l value of 1.45 ± 0.12 and an m value of 0.51 ± 0.08 when analyzed across the full range of solvent systems [4] [18]. The resulting l/m ratio of 2.84 falls within the diagnostic range characteristic of addition-elimination mechanisms, where l/m ratios greater than 2.5 indicate dominant bimolecular pathways [6] [13].

Comparative analysis with structurally related chloroformate esters demonstrates remarkable mechanistic consistency [2] [18]. Propargyl chloroformate, the unsubstituted alkynyl analog, exhibits an l/m ratio of 2.91, while allyl and vinyl chloroformates display ratios of 2.90 and 2.98, respectively [5] [35]. This mechanistic convergence underscores the fundamental similarity in reaction pathways across alkenyl and alkynyl chloroformate esters [18].

The correlation coefficient (R = 0.978) and F-test value (248) obtained from the Grunwald-Winstein analysis provide strong statistical validation of the mechanistic interpretation [4] [21]. The excellent linear correlation across diverse solvent systems confirms that 3-Butyn-1-yl chloroformate solvolysis proceeds through a unified mechanistic framework with systematic solvent-dependent variations in pathway contributions [19] [23].

Deviations from perfect linearity in highly ionizing fluoroalcohol systems suggest the emergence of competing ionization pathways [13] [21]. In these extreme solvent environments, the l/m ratio decreases to approximately 1.1, indicating increased contribution from unimolecular ionization processes [22] [23]. This mechanistic duality reflects the delicate balance between nucleophilic assistance and carbocation formation as solvent ionizing power increases [11] [13].

| Chloroformate Ester | l Value | m Value | l/m Ratio | Dominant Mechanism |

|---|---|---|---|---|

| Phenyl | 1.66 | 0.56 | 2.96 | Addition-Elimination |

| Propargyl | 1.37 | 0.47 | 2.91 | Addition-Elimination |

| 3-Butyn-1-yl | 1.45 | 0.51 | 2.84 | Addition-Elimination |

| Allyl | 1.42 | 0.49 | 2.90 | Addition-Elimination |

| Vinyl | 1.58 | 0.53 | 2.98 | Addition-Elimination |

Nucleophilic Substitution Mechanisms with Heteroatom Nucleophiles

The reactivity of 3-Butyn-1-yl chloroformate toward heteroatom nucleophiles reveals distinct mechanistic preferences that depend critically on the electronic and steric properties of the attacking species [7] [31]. Nitrogen-centered nucleophiles demonstrate particularly facile reactivity through a stepwise addition-elimination pathway involving tetrahedral intermediate formation [3] [29].

Primary amines react with 3-Butyn-1-yl chloroformate to generate carbamate products through initial nucleophilic attack at the carbonyl carbon [31] [32]. The kinetic studies reveal a Brönsted coefficient of approximately 0.8, indicating substantial bond formation to the nucleophile in the rate-determining transition state [31]. This value is characteristic of highly associative mechanisms where nucleophilic bond formation significantly outpaces leaving group departure [3] [7].

Secondary amines exhibit enhanced reactivity compared to their primary counterparts, reflecting reduced steric hindrance and increased nucleophilic character [29] [32]. The rate enhancement factor ranges from 2.5 to 4.8 depending on the specific amine structure and solvent system [31]. Cyclic secondary amines such as piperidine and morpholine demonstrate particularly high reactivity due to optimal geometric alignment for carbonyl attack [29].

Oxygen nucleophiles including alcohols and phenols react through analogous addition-elimination pathways but with significantly reduced reaction rates compared to nitrogen analogs [7] [30]. Methanol exhibits a second-order rate constant of 3.2 × 10⁻³ M⁻¹s⁻¹ at 25°C, while the corresponding reaction with methylamine proceeds with a rate constant of 1.8 × 10⁻¹ M⁻¹s⁻¹ under identical conditions [31].

Sulfur nucleophiles demonstrate unique reactivity patterns that reflect the distinctive electronic properties of the sulfur atom [14] [30]. Thiolates exhibit exceptional nucleophilicity toward 3-Butyn-1-yl chloroformate, with rate constants exceeding those of corresponding oxygen and nitrogen analogs by factors of 10² to 10³ [28] [30]. However, the products frequently undergo subsequent rearrangement reactions due to the weak sulfur-carbon bonds in the initial adducts [14] [30].

Phosphorus-centered nucleophiles such as phosphines and phosphites react through initial coordination to the carbonyl carbon followed by rapid elimination of chloride [30]. The reaction rates are intermediate between those observed for nitrogen and oxygen nucleophiles, reflecting the moderate nucleophilicity and polarizability of phosphorus [28] [30].

| Nucleophile Type | Relative Rate | Brönsted β | Mechanism |

|---|---|---|---|

| Primary Amines | 100 | 0.8 | Addition-Elimination |

| Secondary Amines | 350 | 0.7 | Addition-Elimination |

| Alcohols | 15 | 0.6 | Addition-Elimination |

| Thiolates | 2800 | 0.4 | Addition-Elimination |

| Phosphines | 45 | 0.5 | Addition-Elimination |

Electronic Effects of γ-Substituents on Carbocation Stability

The electronic influence of γ-substituents on carbocation stability represents a critical factor governing the mechanistic behavior of 3-Butyn-1-yl chloroformate [10] [12]. The γ-methyl group in 3-Butyn-1-yl chloroformate exerts a subtle but measurable electron-donating inductive effect that enhances the stability of any incipient carbocationic character at the α-carbon [4] [15].

Comparative kinetic studies with the unsubstituted propargyl chloroformate reveal that the γ-methyl substitution results in a modest rate enhancement factor of 1.2 across protic solvents [4] [18]. This acceleration reflects the stabilizing influence of the methyl group on the developing positive charge during the rate-determining transition state formation [12] [15]. The magnitude of this effect is considerably smaller than that observed for 2-Butyn-1-yl chloroformate, where the γ-methyl group occupies a more proximate position to the reaction center [4].

The alkynyl functionality itself contributes significantly to carbocation stabilization through resonance delocalization [10] [11]. The π-electron system of the triple bond can provide partial stabilization of positive charge through hyperconjugative interactions, although this effect is attenuated by the linear geometry of the alkyne [12] [15]. Computational studies suggest that the stabilization energy provided by the alkynyl group is approximately 3-4 kcal/mol compared to saturated alkyl analogs [10].

Solvent-dependent variations in the electronic effects become apparent in highly ionizing media where carbocation formation becomes kinetically significant [11] [13]. In hexafluoroisopropanol-water mixtures, the rate enhancement due to γ-methyl substitution increases to a factor of 1.8, indicating greater importance of carbocation stabilization in the ionization pathway [13] [22]. This enhanced sensitivity reflects the increased carbocationic character of the transition state in highly ionizing solvents [10] [11].

The comparison with phenyl chloroformate provides additional insight into electronic effects on reactivity [6] [7]. The phenyl group, despite its electron-withdrawing inductive effect, provides substantial resonance stabilization through conjugation with the carbonyl system [15]. This results in reduced reactivity compared to alkyl chloroformates, with 3-Butyn-1-yl chloroformate exhibiting rates approximately 1.3 times faster than phenyl chloroformate in protic media [6] [18].

| γ-Substituent | Electronic Effect | Relative Rate | Carbocation Stabilization |

|---|---|---|---|

| H (Propargyl) | Neutral | 1.0 | Alkynyl resonance |

| CH₃ (3-Butyn-1-yl) | +I | 1.2 | Alkynyl + inductive |

| CH₃ (2-Butyn-1-yl) | +I (proximal) | 1.8 | Enhanced stabilization |

| C₆H₅ (Phenyl) | -I, +M | 0.8 | Aromatic conjugation |

Competing Addition-Elimination vs Ionization Pathways

The solvolysis of 3-Butyn-1-yl chloroformate proceeds through two competing mechanistic pathways whose relative contributions are exquisitely sensitive to solvent properties [13] [21]. The addition-elimination pathway involves direct nucleophilic attack at the carbonyl carbon with concerted or nearly concerted departure of the chloride leaving group [6] [18]. The alternative ionization pathway proceeds through rate-determining ionization to form an acylium ion intermediate, followed by rapid nucleophilic capture [11] [13].

In protic nucleophilic solvents such as ethanol and methanol, the addition-elimination mechanism dominates, accounting for approximately 85-90% of the total reaction flux [18] [21]. The high nucleophilicity of these solvents favors direct carbonyl attack, while their moderate ionizing power is insufficient to promote significant ionization [6] [24]. Under these conditions, the observed kinetic parameters closely match those expected for a pure addition-elimination process [18].

The balance between competing pathways shifts dramatically in highly ionizing fluoroalcohol systems [22] [23]. In 70% hexafluoroisopropanol, the ionization pathway contributes approximately 55% of the total reaction, representing a mechanistic crossover point [21] [23]. This transformation reflects the exceptional ability of fluoroalcohols to stabilize carbocationic intermediates through strong hydrogen bonding interactions [11] [13].

The mechanistic dichotomy is quantitatively reflected in the solvent-dependent variation of Grunwald-Winstein parameters [13] [21]. As the ionization contribution increases, the l value decreases from 1.52 in aqueous ethanol to 0.89 in highly ionizing hexafluoroisopropanol, while the m value increases correspondingly from 0.48 to 0.78 [22] [23]. This parameter evolution provides direct kinetic evidence for the mechanistic transition [13].

Temperature-dependent studies reveal distinct activation parameters for the competing pathways [22] [33]. The addition-elimination process exhibits an activation enthalpy of approximately 14.7 kcal/mol with a negative entropy of activation (-16.3 cal/mol·K), characteristic of an associative mechanism [33]. In contrast, the ionization pathway demonstrates a higher activation enthalpy (18.2 kcal/mol) but a less negative entropy of activation (-8.1 cal/mol·K), consistent with a dissociative process [22] [33].

The competition between pathways is further modulated by the electronic properties of the γ-substituent [4] [11]. The electron-donating methyl group in 3-Butyn-1-yl chloroformate enhances the contribution of the ionization pathway compared to the unsubstituted propargyl analog [4] [13]. This electronic bias toward ionization becomes particularly pronounced in highly ionizing solvents where carbocation stability is paramount [10] [11].

| Solvent System | Addition-Elimination (%) | Ionization (%) | l Value | m Value |

|---|---|---|---|---|

| Protic nucleophilic | 85 | 15 | 1.45 | 0.51 |

| Aqueous protic | 90 | 10 | 1.52 | 0.48 |

| Dipolar aprotic | 75 | 25 | 1.38 | 0.55 |

| Fluoroalcohols | 60 | 40 | 1.21 | 0.67 |

| Highly ionizing | 45 | 55 | 0.89 | 0.78 |

Carbamate Linker Formation in PROTAC Development

The development of proteolysis targeting chimeras (PROTACs) has revolutionized targeted protein degradation strategies, with carbamate linkers playing a crucial role in connecting protein-binding ligands to E3 ubiquitin ligase recruiters. 3-Butyn-1-yl chloroformate provides an ideal building block for constructing these linkers due to its dual functionality as both an activated carbamate precursor and a click chemistry handle [6].

PROTAC linker design requires careful optimization of length, flexibility, and stability to ensure productive ternary complex formation between the protein of interest, the PROTAC molecule, and the E3 ligase. Carbamate linkers derived from 3-butyn-1-yl chloroformate offer tuneable stability profiles, with half-lives ranging from 2-6 hours for shorter linkers (6-8 atoms) to 72-168 hours for extended linkers (21-25 atoms) [7].

The incorporation of alkynyl functionality through 3-butyn-1-yl chloroformate enables the construction of PROTAC molecules through convergent synthetic strategies. The alkyne terminus can be coupled with azide-functionalized protein ligands or E3 ligase recruiters via CuAAC reactions, providing high yields and excellent functional group tolerance [8]. This approach has been particularly successful in the development of cereblon (CRBN)-recruiting PROTACs, where the alkynyl carbamate linker provides optimal spacing for productive ubiquitylation.

Recent developments in in-cell click-formed PROTACs (CLIPTACs) have utilized 3-butyn-1-yl chloroformate-derived intermediates to enable bioorthogonal assembly of degrader molecules within living cells. This approach leverages the biocompatibility of CuAAC chemistry while providing temporal control over PROTAC formation [8]. The carbamate linkage offers enhanced stability compared to ester-based alternatives, reducing premature cleavage in biological systems.

Linker length optimization studies have revealed that PROTAC molecules incorporating 9-16 atom carbamate linkers derived from 3-butyn-1-yl chloroformate demonstrate superior degradation efficiency compared to shorter or longer alternatives. These linkers provide optimal cellular permeability while maintaining sufficient flexibility for productive protein-protein interactions within the ternary complex [6].

Polymer Chemistry: Polyurethane Precursor Synthesis

3-Butyn-1-yl chloroformate represents a valuable monomer and intermediate in the synthesis of advanced polyurethane materials, particularly those requiring post-polymerization functionalization through alkynyl chemistry. The compound serves as a reactive intermediate in the preparation of alkyne-functionalized polyols, which subsequently undergo polymerization with diisocyanates to form polyurethane networks [9].

The synthesis of alkyne-terminated polyols involves the reaction of 3-butyn-1-yl chloroformate with various diol and polyol substrates under controlled conditions. Ethylene glycol and propylene glycol derivatives demonstrate excellent reactivity, with conversion efficiencies ranging from 85-95% and 80-92%, respectively. The reaction typically employs tin-based catalysts or dibutyltin dilaurate at temperatures between 50-80°C [9].

Higher molecular weight polyols, including polyethylene glycol and polypropylene glycol, require modified reaction conditions due to their increased viscosity and reduced reactivity. These substrates typically achieve conversion efficiencies of 75-92% when reacted at temperatures between 40-80°C with appropriate amine-based catalysts. The resulting alkyne-functionalized polyols exhibit molecular weights ranging from 1,500 to 12,000 daltons, making them suitable for various polyurethane applications [9].

The alkynyl functionality incorporated through 3-butyn-1-yl chloroformate enables post-polymerization modification of polyurethane materials through click chemistry approaches. This methodology allows for the attachment of functional groups such as antimicrobial agents, fluorescent dyes, or surface-active molecules without disrupting the polymer backbone. The resulting materials demonstrate enhanced properties including improved biocompatibility, self-healing capabilities, and responsive behavior to environmental stimuli.

Advanced polyurethane formulations incorporating 3-butyn-1-yl chloroformate-derived monomers have shown promise in biomedical applications, particularly in the development of drug delivery systems and tissue engineering scaffolds. The alkynyl groups provide sites for bioconjugation of therapeutic molecules or cell-adhesion peptides, enabling the creation of bioactive polyurethane materials with tailored biological responses.

Heterocyclic Compound Construction via Cycloaddition Reactions

The alkynyl functionality of 3-butyn-1-yl chloroformate makes it an exceptional substrate for various cycloaddition reactions, enabling the construction of diverse heterocyclic frameworks that are essential components of many pharmaceutical and agrochemical compounds. The terminal alkyne readily participates in [3+2] cycloadditions with azides to form 1,2,3-triazoles, which represent one of the most widely utilized transformations in medicinal chemistry [4].

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 3-butyn-1-yl chloroformate proceed with exceptional regioselectivity, exclusively forming 1,4-disubstituted triazoles under mild conditions. The reaction typically employs copper(I) catalysts generated in situ from copper(II) salts and reducing agents, with reaction temperatures ranging from room temperature to 80°C in aqueous or organic solvents. The carbamate functionality remains intact during these transformations, providing additional sites for further functionalization [4].

The versatility of 3-butyn-1-yl chloroformate in cycloaddition chemistry extends beyond CuAAC reactions to include participation in [4+2] Diels-Alder reactions with electron-rich dienes. These transformations proceed under thermal conditions (100-200°C) or at room temperature in the presence of Lewis acid catalysts, forming six-membered carbocyclic and heterocyclic rings with high selectivity. The electron-withdrawing nature of the chloroformate group enhances the dienophilic character of the alkyne, facilitating these cycloaddition processes [10].

Photochemical [2+2] cycloaddition reactions involving 3-butyn-1-yl chloroformate have been explored for the synthesis of four-membered heterocyclic compounds. These transformations require UV irradiation and photosensitizers, proceeding at room temperature to form cyclobutene derivatives with good regioselectivity. The resulting products serve as versatile intermediates for the preparation of more complex heterocyclic frameworks through ring-opening and rearrangement reactions [11].

Huisgen 1,3-dipolar cycloadditions involving 3-butyn-1-yl chloroformate and various dipoles, including nitrones, nitrile oxides, and azomethine ylides, provide access to five-membered heterocycles with diverse substitution patterns. These reactions can be conducted under thermal conditions (60-150°C) or promoted by copper catalysis at lower temperatures, offering complementary selectivity profiles depending on the reaction conditions employed [11].

Cross-Coupling Reactions in Transition Metal Catalyzed Processes

3-Butyn-1-yl chloroformate serves as a versatile coupling partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds while preserving the carbamate functionality for subsequent transformations. The terminal alkyne readily participates in Sonogashira coupling reactions with aryl and vinyl halides, providing access to conjugated alkynyl carbamate systems [12].

Sonogashira coupling reactions involving 3-butyn-1-yl chloroformate typically employ palladium(0) catalysts in combination with copper(I) co-catalysts under mild conditions. The reactions proceed efficiently with aryl iodides and bromides at temperatures ranging from 60-90°C in organic solvents such as tetrahydrofuran or dimethylformamide. Base additives such as triethylamine or diisopropylethylamine are required to neutralize the hydrogen halide byproduct. Typical yields range from 60-90%, with electron-deficient aryl halides demonstrating enhanced reactivity [12].

The alkynyl carbamate products obtained from Sonogashira coupling serve as valuable intermediates for further cross-coupling transformations. The electron-withdrawing carbamate group activates the alkyne toward nucleophilic addition reactions, while the ester functionality provides additional sites for modification. These compounds have been successfully employed in the synthesis of pharmaceutical intermediates and natural product analogs [13].

Negishi coupling reactions involving organozinc reagents and 3-butyn-1-yl chloroformate derivatives have been explored for the construction of complex molecular frameworks. These transformations require palladium or nickel catalysts and proceed under mild conditions with excellent functional group tolerance. The resulting products retain both the alkynyl and carbamate functionalities, enabling multiple bond-forming reactions in subsequent synthetic steps [14].

Advanced cross-coupling methodologies involving 3-butyn-1-yl chloroformate include Suzuki-Miyaura reactions with boronic acids and Buchwald-Hartwig amination reactions. These transformations expand the scope of accessible molecular architectures while maintaining the integrity of the carbamate functionality. The combination of cross-coupling and click chemistry approaches enables the rapid assembly of complex molecular libraries for biological screening applications [13].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic